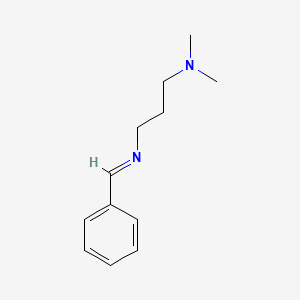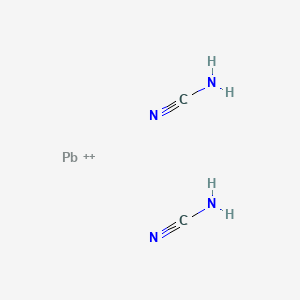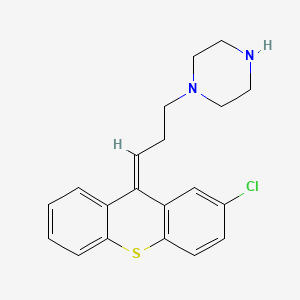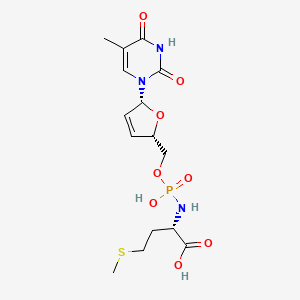
L-Methionine, N-(2',3'-didehydro-3'-deoxy-5'-thymidylyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is a complex chemical compound that combines the properties of L-Methionine and a modified thymidine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves multiple steps, starting with the preparation of the thymidine derivative. This derivative is then coupled with L-Methionine under specific reaction conditions to form the final compound. The exact synthetic routes and reaction conditions can vary, but typically involve the use of protecting groups, coupling reagents, and purification techniques to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure consistency and safety.
化学反应分析
Types of Reactions
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom in the L-Methionine moiety.
Reduction: This can affect the double bonds in the thymidine derivative.
Substitution: This can occur at various positions in the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom in L-Methionine can lead to the formation of sulfoxides or sulfones, while reduction of the double bonds in the thymidine derivative can yield saturated analogs.
科学研究应用
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can serve as a probe to study biochemical pathways involving methionine and thymidine derivatives.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- involves its interaction with specific molecular targets and pathways. The thymidine derivative component can inhibit viral replication by acting as a chain terminator for viral DNA or RNA polymerases. The L-Methionine moiety can participate in various biochemical reactions, including methylation and transsulfuration pathways, which are crucial for cellular function and metabolism.
相似化合物的比较
Similar Compounds
2’,3’-Didehydro-3’-deoxythymidine (Stavudine): A nucleoside analog used in the treatment of HIV.
L-Methionine: An essential amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
L-Methionine, N-(2’,3’-didehydro-3’-deoxy-5’-thymidylyl)- is unique because it combines the properties of both L-Methionine and a modified thymidine derivative
属性
CAS 编号 |
184031-56-9 |
|---|---|
分子式 |
C15H22N3O8PS |
分子量 |
435.4 g/mol |
IUPAC 名称 |
(2S)-2-[[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C15H22N3O8PS/c1-9-7-18(15(22)16-13(9)19)12-4-3-10(26-12)8-25-27(23,24)17-11(14(20)21)5-6-28-2/h3-4,7,10-12H,5-6,8H2,1-2H3,(H,20,21)(H,16,19,22)(H2,17,23,24)/t10-,11-,12+/m0/s1 |
InChI 键 |
IXJRITOQOCBGSN-SDDRHHMPSA-N |
手性 SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CCSC)C(=O)O)O |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CCSC)C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2,4-Dimethoxyphenyl)azo]-2-naphthol](/img/structure/B12669801.png)
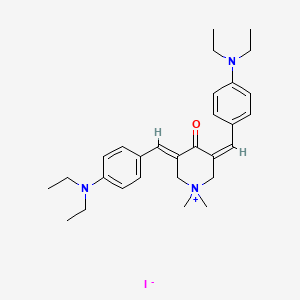
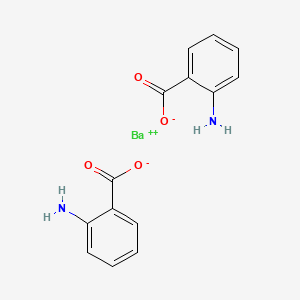
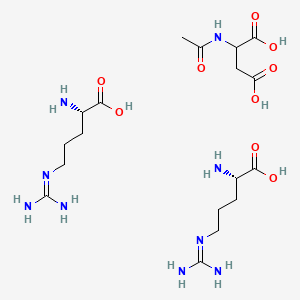


![2-[2-(1-Pyrrolidinyl)ethyl]-1,2-benzisothiazol-3(2h)-one](/img/structure/B12669848.png)
